N-cyclobutyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H13N3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1-methyl-1H-pyrazol-4-one, while reduction could produce this compound derivatives with different substituents .
Scientific Research Applications
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the cyclobutyl group.
4-Amino-1-methylpyrazole: Another similar compound used in various chemical and biological applications.
Uniqueness
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclobutyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-9-11)10-7-3-2-4-7/h5-7,10H,2-4H2,1H3 |
InChI Key |
VRHMDPUREFRWLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCC2 |
Origin of Product |
United States |
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